![molecular formula C21H14S3 B12541475 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 670222-46-5](/img/structure/B12541475.png)
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics. This compound, with its unique structure, exhibits interesting chemical and physical properties that make it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the coupling of 4-methylphenylacetylene with a thiophene derivative. The reaction is often carried out under palladium-catalyzed cross-coupling conditions, such as the Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base like triethylamine in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application, such as its role in organic electronics or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethynyl-5-thiophen-2-ylthiophene
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
Uniqueness
2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Eigenschaften
CAS-Nummer |
670222-46-5 |
|---|---|
Molekularformel |
C21H14S3 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C21H14S3/c1-15-4-6-16(7-5-15)8-9-17-10-11-20(23-17)21-13-12-19(24-21)18-3-2-14-22-18/h2-7,10-14H,1H3 |
InChI-Schlüssel |
SFUURANKYLCYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



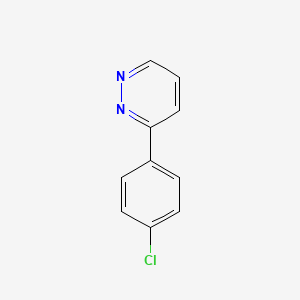
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
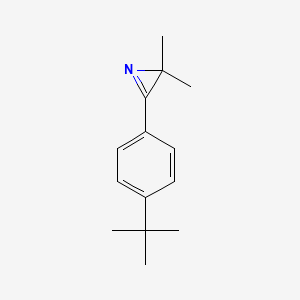

![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)


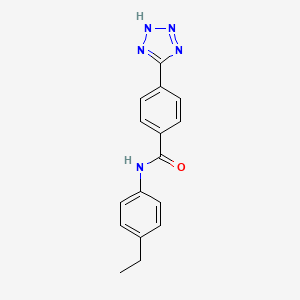
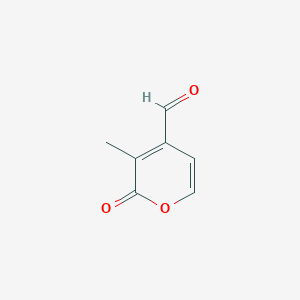

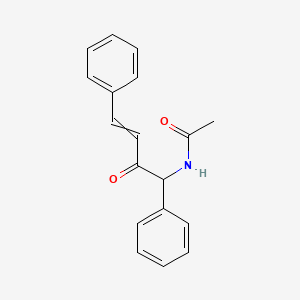
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
